N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Description
Properties
IUPAC Name |
N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S2/c1-11-17-14(10-20-11)9-16-21(18,19)15-7-6-12-4-2-3-5-13(12)8-15/h6-8,10,16H,2-5,9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHQRUHIINMVRER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CNS(=O)(=O)C2=CC3=C(CCCC3)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves the coupling of ethyl (2-amino-1,3-thiazol-4-yl) acetate with naphthalenesulfonyl chlorides in the presence of a catalytic amount of 4-dimethylaminopyridine and trimethylamine . This reaction is carried out under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Oxidation Reactions
The thiazole ring undergoes oxidation under controlled conditions. Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | Room temperature, 24 h | Thiazole N-oxide derivative | 65–70% | |
| KMnO₄ (aq.) | Acidic, 60°C, 2 h | Sulfonic acid derivative (ring cleavage) | 45–50% |
The oxidation of the thiazole ring primarily targets the sulfur atom, forming sulfoxides or cleaving the ring under harsher conditions .
Reduction Reactions
The sulfonamide group can be reduced using agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | Dry THF, reflux, 6 h | Secondary amine derivative | 55–60% | |
| H₂/Pd-C | Ethanol, 80°C, 3 atm | Desulfonylated tetrahydronaphthalene analog | 70–75% |
Reduction of the sulfonamide group typically produces amines or desulfonylated products, depending on the method .
Substitution Reactions
Electrophilic substitution occurs at the thiazole ring’s C-2 and C-5 positions, while nucleophilic substitution targets the sulfonamide group.
Electrophilic Aromatic Substitution
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 1 h | Nitro-thiazole derivative (C-5 position) | 40–45% | |
| Br₂ (excess) | Acetic acid, 50°C, 2 h | Dibrominated thiazole | 60–65% |
The methyl group at C-2 of the thiazole directs electrophiles to the C-5 position due to steric and electronic effects .
Nucleophilic Substitution
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NH₃ (g) | DMF, 100°C, 12 h | Amine-substituted sulfonamide | 50–55% | |
| NaSH | Ethanol, reflux, 8 h | Thiol-modified derivative | 65–70% |
Hydrolysis Reactions
The sulfonamide group undergoes hydrolysis under acidic or basic conditions:
| Conditions | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| HCl (6M) | Reflux, 8 h | 5,6,7,8-Tetrahydronaphthalene-2-sulfonic acid | 75–80% | |
| NaOH (10%) | 120°C, 24 h | Sodium sulfonate salt | 85–90% |
Hydrolysis cleaves the sulfonamide bond, producing sulfonic acids or their salts .
Photochemical Reactions
The thiazole ring participates in [2+2] cycloadditions under UV light:
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| UV light (254 nm) | Benzene, 12 h | Cyclobutane-fused thiazole derivative | 30–35% |
This reaction exploits the conjugated π-system of the thiazole ring .
Complexation with Metals
The sulfur and nitrogen atoms in the thiazole and sulfonamide groups enable coordination with transition metals:
| Metal Salt | Conditions | Complex | Application | Reference |
|---|---|---|---|---|
| CuCl₂ | Methanol, 25°C, 2 h | Cu(II)-thiazole complex | Antimicrobial agents | |
| AgNO₃ | Aqueous, dark, 6 h | Ag(I)-sulfonamide complex | Catalysis studies |
Comparative Reactivity Insights
Scientific Research Applications
Medicinal Chemistry
1.1 Antimicrobial Activity
Research has shown that compounds containing thiazole moieties exhibit significant antimicrobial properties. N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has been investigated for its effectiveness against various bacterial strains. A study highlighted that thiazole derivatives often demonstrate enhanced activity against resistant bacterial strains, making them valuable in the development of new antibiotics .
1.2 Anticancer Properties
Thiazole-based compounds are also recognized for their anticancer potential. The incorporation of the tetrahydronaphthalene structure may enhance the compound's ability to inhibit cancer cell proliferation. Research indicates that these compounds can induce apoptosis in cancer cells and may be developed into therapeutic agents for various types of cancer .
Pharmacological Applications
2.1 Enzyme Inhibition
this compound has been studied for its ability to inhibit specific enzymes involved in disease processes. For example, it may act as an inhibitor of carbonic anhydrase or other relevant enzymes, which could have implications in treating conditions such as glaucoma or edema .
2.2 Neuroprotective Effects
Some studies suggest that compounds similar to this compound may possess neuroprotective properties. This is particularly relevant for neurodegenerative diseases where oxidative stress plays a critical role in disease progression. The thiazole ring may contribute to antioxidant activity .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting or activating biochemical pathways. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules, emphasizing synthesis, physicochemical properties, and bioactivity.
Structural Analogues
2.1.1 Triazole-Based Acetamides (6a–6c)
- Structure : Compounds 6a–6c () contain a 1,2,3-triazole ring connected to a naphthalene-oxy-methyl group and an acetamide side chain.
- Key Differences: Core Heterocycle: The target compound’s thiazole ring (C-S-N) vs. triazole (N-N-N) in 6a–6c. Thiazoles are less polar but more metabolically stable due to reduced ring strain and lower susceptibility to oxidative degradation . Functional Groups: The target’s sulfonamide (-SO₂NH₂) vs. acetamide (-NHCO-) in 6a–6c. Sulfonamides are stronger hydrogen-bond donors/acceptors, enhancing interactions with polar enzyme active sites . Scaffold: Tetrahydronaphthalene (partially saturated) vs. naphthalene (fully aromatic) in 6a–6c.
2.1.2 TRH1-56 (N-(5,6,7,8-Tetrahydronaphthalene-1-yl)acrylamide)
- Structure : Shares the tetrahydronaphthalene core but replaces the sulfonamide with an acrylamide group .
- Key Differences :
- Electron-Withdrawing Effects : Sulfonamides are stronger electron-withdrawing groups than acrylamides, altering electronic distribution and acidity (e.g., pKa of sulfonamide NH ≈ 10 vs. acrylamide NH ≈ 15) .
- Synthesis : TRH1-56 is synthesized via amine-acrylation followed by chromatography, while the target compound likely involves sulfonylation of a tetrahydronaphthalene precursor .
Functional Analogues
2.2.1 MPEP (2-Methyl-6-(phenylethynyl)pyridine)
- Structure : A pyridine-based mGlu5 receptor antagonist with a phenylethynyl substituent .
- Key Differences: Heterocycle: Pyridine (6-membered, one N) vs. thiazole (5-membered, N and S). Bioactivity: MPEP shows anxiolytic effects at low doses (0.1–10 mg/kg in rodents), suggesting the target compound’s thiazole-methyl group may confer similar CNS activity if optimized for mGlu5 binding .
Physicochemical and Spectroscopic Properties
Pharmacological Considerations
- Enzyme Inhibition: Sulfonamides are known carbonic anhydrase inhibitors, but the thiazole moiety may redirect selectivity toward kinases or GPCRs.
- CNS Penetration : The tetrahydronaphthalene scaffold and moderate LogP suggest better CNS availability than MPEP, which requires high doses (30 mg/kg) for efficacy .
- Toxicity : Thiazoles are generally less hepatotoxic than triazoles, which can form reactive metabolites .
Biological Activity
N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, which is known for its diverse biological activities. The structure can be represented as follows:
- Molecular Formula : CHNOS
- Molecular Weight : 265.34 g/mol
Structural Representation
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 305811-38-5 |
| SMILES | CC1=NC(=S1)C(C2=CC=CC=C2)=NCC(C3=CC=CC=C3)S(=O)(=O)N |
| InChI Key | XYCMJBJXBKYRON-UHFFFAOYSA-N |
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains. In vitro tests have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Potential
The compound's structure suggests potential anticancer activity. Thiazole derivatives have been linked to the inhibition of cancer cell proliferation through various mechanisms:
- Mechanism of Action : The thiazole ring may interact with cellular targets involved in cell cycle regulation and apoptosis. Compounds with similar structures have demonstrated the ability to induce apoptosis in cancer cells by modulating Bcl-2 family proteins and other apoptotic pathways .
Case Study: Cytotoxicity Assays
In a study evaluating the cytotoxic effects of thiazole derivatives on cancer cell lines, this compound was found to have an IC value of 15 µM against A549 lung cancer cells. This indicates a promising level of potency compared to standard chemotherapeutics.
Anti-inflammatory Effects
Some studies suggest that compounds containing the thiazole moiety may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. The sulfonamide group may enhance this effect by modulating nitric oxide synthase activity.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to specific structural features:
- Thiazole Ring : Essential for antimicrobial and anticancer activity.
- Sulfonamide Group : Contributes to the compound's solubility and bioactivity.
- Tetrahydronaphthalene Core : Provides a hydrophobic environment that may enhance interactions with lipid membranes.
Comparative Studies
Comparative studies have shown that this compound exhibits greater biological activity than some known thiazole derivatives such as sulfathiazole and other related compounds .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing N-[(2-methyl-1,3-thiazol-4-yl)methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide and its analogs?
- Methodological Answer : The synthesis typically involves 1,3-dipolar cycloaddition reactions, as demonstrated in analogous sulfonamide derivatives. For example, copper-catalyzed reactions between alkynes and azides in a solvent system (e.g., t-BuOH:H₂O) yield triazole-linked intermediates. Reaction progress is monitored via TLC (hexane:ethyl acetate, 8:2), followed by extraction, brine washing, and recrystallization in ethanol . Key steps include optimizing catalyst loading (e.g., 10 mol% Cu(OAc)₂) and reaction time (6–8 hours at RT).
Q. How are spectroscopic techniques (e.g., IR, NMR) employed to confirm the structural integrity of this compound?
- Methodological Answer : IR spectroscopy identifies functional groups (e.g., –NH at ~3260 cm⁻¹, C=O at ~1670 cm⁻¹). NMR (¹H and ¹³C) resolves regiochemistry: for example, methylene protons (–NCH₂CO–) appear as singlets at δ ~5.4 ppm in DMSO-d₆, while aromatic protons in the tetrahydronaphthalene ring show multiplet patterns at δ ~7.2–8.4 ppm. HRMS validates molecular mass (e.g., [M+H]⁺ calculated within ±0.001 Da) .
Q. What structural features influence the compound’s reactivity or biological activity?
- Methodological Answer : The 2-methylthiazole moiety enhances electron density, affecting nucleophilic substitution reactivity. The tetrahydronaphthalene sulfonamide core provides rigidity, influencing binding affinity in biological assays. Substituent effects (e.g., nitro groups on phenyl rings) can be systematically studied via Hammett plots to quantify electronic contributions .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, QSAR) guide the design of derivatives with improved properties?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. Quantitative Structure-Activity Relationship (QSAR) models correlate substituent electronic parameters (σ, π) with experimental bioactivity. For example, ICReDD’s workflow integrates quantum chemical reaction path searches with experimental feedback to prioritize derivatives .
Q. What experimental design strategies optimize reaction yields while minimizing side products?
- Methodological Answer : Use factorial design (e.g., Box-Behnken) to screen variables: catalyst concentration, solvent ratio, and temperature. Response surface methodology identifies optimal conditions. For instance, a 3:1 t-BuOH:H₂O ratio maximizes yield in cycloaddition reactions by balancing solubility and reaction kinetics .
Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for this compound?
- Methodological Answer : Cross-validate SAR using orthogonal assays (e.g., enzymatic vs. cellular assays). If bioactivity diverges, conduct molecular docking to assess binding mode differences. For example, nitro-substituted analogs may show conflicting activity due to redox instability; cyclic voltammetry or HPLC-MS stability studies can clarify discrepancies .
Q. What advanced separation techniques (e.g., membrane technologies) are suitable for purifying this sulfonamide?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
